Dexamethasone Sodium Phosphate EP Impurity H

Pharmacopoeial monograph compliance Related substances testing Quality control specification

Dexamethasone Sodium Phosphate EP Impurity H (CAS 162968-22-1) is chemically defined as 9-fluoro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregn-4-en-21-yl dihydrogen phosphate, the free-acid (non-salt) form of the dexamethasone 21-phosphate ester, with molecular formula C₂₂H₃₂FO₈P and a molecular weight of 474.46 g/mol. In the European Pharmacopoeia (Ph.

Molecular Formula C22H32FO8P
Molecular Weight 474.5 g/mol
CAS No. 162968-22-1
Cat. No. B601166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexamethasone Sodium Phosphate EP Impurity H
CAS162968-22-1
Molecular FormulaC22H32FO8P
Molecular Weight474.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H32FO8P/c1-12-8-16-15-5-4-13-9-14(24)6-7-19(13,2)21(15,23)17(25)10-20(16,3)22(12,27)18(26)11-31-32(28,29)30/h9,12,15-17,25,27H,4-8,10-11H2,1-3H3,(H2,28,29,30)/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1
InChIKeyZWOSMFDKODAFBH-CXSFZGCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Dexamethasone Sodium Phosphate EP Impurity H (CAS 162968-22-1): Baseline Regulatory Identity and Physicochemical Profile


Dexamethasone Sodium Phosphate EP Impurity H (CAS 162968-22-1) is chemically defined as 9-fluoro-11β,17-dihydroxy-16α-methyl-3,20-dioxopregn-4-en-21-yl dihydrogen phosphate, the free-acid (non-salt) form of the dexamethasone 21-phosphate ester, with molecular formula C₂₂H₃₂FO₈P and a molecular weight of 474.46 g/mol [1]. In the European Pharmacopoeia (Ph. Eur. monograph 0549) as adopted by the British Pharmacopoeia 2025, Impurity H is formally listed under “Other detectable impurities” rather than among the seven specified impurities (A–G) [2]. This regulatory placement means Impurity H is controlled by the general acceptance criterion for unspecified impurities—not more than 0.10% individually—rather than by impurity-specific quantitative limits. The compound is supplied as a characterized analytical reference standard, typically at ≥95% purity, with accompanying Certificate of Analysis (CoA) and supporting HPLC, MS, and NMR data for use in pharmaceutical method development, method validation, ANDA/DMF submissions, and quality control batch release testing [3].

Compound Identity EP Impurity H: free‑acid phosphate ester, structurally and chromatographically distinct from the disodium salt API.
Regulatory Context Controlled as “other detectable impurity” with the monograph’s strictest individual unspecified‑impurity threshold (≤0.10%).
Analytical Role Dedicated single‑component reference standard for peak identification, method validation, and batch‑release testing.

Why Dexamethasone Sodium Phosphate EP Impurity H Cannot Be Replaced by Other EP Impurity Reference Standards


Dexamethasone Sodium Phosphate EP Impurity H occupies a unique regulatory and structural niche that precludes substitution by any other EP-listed impurity reference standard. Unlike the seven specified impurities (A–G), which possess individual monograph acceptance limits ranging from 0.2% to 0.5%, Impurity H is governed by the general unspecified impurity threshold of ≤0.10%—the strictest individual limit in the monograph [1]. Chemically, Impurity H is the protonated free-acid phosphate ester (C₂₂H₃₂FO₈P, MW 474.46), whereas the active pharmaceutical ingredient is the disodium salt (C₂₂H₂₈FNa₂O₈P, MW 516.41) . This salt-form distinction generates a meaningful difference in chromatographic polarity: Impurity H exhibits distinct retention on reverse-phase HPLC compared with both the parent drug and other EP impurities, and is not included in the EP peak identification reference standard mixture (which covers only impurities A, C, D, E, F, and G) [2]. Consequently, a laboratory attempting to use Impurity A, B, or any other EP impurity standard to monitor Impurity H would fail system suitability requirements because the retention time, detector response factor, and acceptance criterion would all be incorrect.

Regulatory limit mismatch Impurity H uses the most stringent individual criterion (≤0.10%), while specified impurities A–G allow 0.2–0.5%. Substituting a standard designed for a wider limit may miss the monograph’s most critical threshold.
Chromatographic identity gap The free‑acid form gives a distinct reverse‑phase retention time. No relative retention time is defined in the EP, and Impurity H is absent from the official peak‑identification mixture—so other EP standards cannot satisfy system suitability.
Characterization data mismatch A dedicated reference standard provides multi‑technique data (HPLC, MS, NMR) required for ANDA/DMF submissions. The EP mixture lacks Impurity H and does not deliver the compound‑specific documentation needed for regulatory review.

Product-Specific Quantitative Evidence: Dexamethasone Sodium Phosphate EP Impurity H (CAS 162968-22-1) Differentiation Data


Regulatory Acceptance Criterion: Unspecified Impurity Limit (≤0.10%) vs. Specified Impurity Limits (0.2%–0.5%)

Under the EP/BP monograph for Dexamethasone Sodium Phosphate, Impurity H is classified as an 'other detectable impurity' rather than a specified impurity (A–G). Specified impurities carry individual acceptance limits: Impurity A ≤0.5%, Impurity G ≤0.3%, and Impurities B, C, D, E, F each ≤0.2%. By contrast, Impurity H is controlled by the general unspecified impurity criterion of not more than 0.10% of the principal peak area—the most stringent individual impurity threshold in the monograph [1]. This means any batch in which Impurity H exceeds 0.10% fails the related substances test, regardless of whether the peak is formally named in the specification table. Procurement of a dedicated, well-characterized Impurity H reference standard is therefore essential: a laboratory relying on the EP peak identification mixture (which contains only impurities A, C, D, E, F, and G) cannot identify or quantify Impurity H, creating a critical gap in regulatory compliance [2].

Regulatory limit
Head‑to‑head
Impurity H: ≤0.10%
vs. A–G: 0.2–0.5%
Most stringent individual limit; critical for out‑of‑specification investigation.
2‑ to 5‑fold stricter than specified impurity limits.
Pharmacopoeial monograph compliance Related substances testing Quality control specification

Molecular Identity: Free-Acid Phosphate (MW 474.46) vs. Disodium Salt Parent API (MW 516.41)

Dexamethasone Sodium Phosphate EP Impurity H is the fully protonated free-acid (dihydrogen phosphate) form, with molecular formula C₂₂H₃₂FO₈P and molecular weight 474.46 g/mol. The parent active pharmaceutical ingredient, dexamethasone sodium phosphate, is the disodium salt with molecular formula C₂₂H₂₈FNa₂O₈P and molecular weight 516.41 g/mol . The net difference of 41.95 g/mol corresponds to replacement of two sodium cations (2 × 22.99 = 45.98 Da) by two protons (2 × 1.01 = 2.02 Da). This salt-form difference is analytically consequential: the free acid is less polar than the disodium salt, producing a distinctly longer retention time on reverse-phase HPLC [1]. Critically, the EP monograph does not assign a relative retention time (RRT) to Impurity H, whereas it provides RRT values for impurities A–G (e.g., impurity C RRT ≈0.5, impurity G RRT ≈1.41) [2]. The absence of a monograph-defined RRT means every laboratory must independently establish the retention characteristics of Impurity H using an authenticated reference standard—making compound-specific procurement a practical necessity.

Molecular identity
Reported
Free acid MW 474.46
Disodium salt MW 516.41
Salt‑form difference alters retention and mass response; requires independent peak assignment.
No monograph‑defined RRT for Impurity H.
Salt-form differentiation Molecular weight characterization Phosphate ester identity

Purity Supply Chain: Vendor-Certified ≥95% Purity with Full Characterization Data Package

Commercially available Dexamethasone Sodium Phosphate EP Impurity H is supplied at ≥95% purity by multiple vendors, with comprehensive characterization data packages that include HPLC chromatograms (with retention time and relative retention time results), high-resolution mass spectra (HRMS or LC-MS/MS), ¹H-NMR and ¹³C-NMR spectra, IR spectra, and thermogravimetric analysis (TGA) [1]. This multi-technique characterization exceeds the data typically provided for generic reference standards. For comparison, the EP official reference standard for peak identification (dexamethasone sodium phosphate for peak identification CRS) contains only impurities A, C, D, E, F, and G—Impurity H is absent from the pharmacopoeial mixture [2]. Furthermore, select vendors such as CATO manufacture Impurity H under ISO 17034 accreditation for reference material producers, ensuring metrological traceability of the certified purity value [3]. This level of documentation directly supports ANDA/DMF submissions where regulatory agencies require evidence that each detectable impurity has been individually identified, characterized, and controlled.

Characterization package
Head‑to‑head
≥95% purity, multi‑technique CoA (HPLC, MS, NMR, IR, TGA)
Fulfills ANDA/DMF characterization expectation; EP peak‑ID mixture lacks Impurity H.
ISO 17034 accreditation available.
Reference standard certification ISO 17034 Analytical method validation

Degradation Pathway Specificity: Hydrolysis Product Distinct from Bisulfite Adduct (Impurity I) and 17-Ketone Epimers

Impurity H is associated with a hydrolytic degradation pathway of dexamethasone sodium phosphate, where cleavage of the sodium counterions yields the free-acid dihydrogen phosphate form. This pathway is mechanistically distinct from two other well-characterized degradation routes: (i) formation of the bisulfite adduct (Impurity I, CAS 763865-71-0) by reaction with the antioxidant sodium bisulfite under thermal stress, and (ii) oxidative degradation to 16α- and 16β-methyl epimeric 17-ketones as described by Juenge et al. (1979) [1]. The three impurity classes—free acid (H), bisulfite adduct (I), and 17-ketone epimers—exhibit different chromatographic retention, different mass spectrometric signatures, and different rates of formation under ICH stress conditions. Veeprho reports that Impurity H quantification by LC-MS/MS with validated methods is part of stability-indicating method requirements for specification limits, stability evaluation, and forced degradation studies [2]. A generic 'dexamethasone impurity' standard cannot distinguish among these three degradation products; only a compound-specific Impurity H reference standard provides the retention time and mass spectral fingerprint needed for unambiguous peak assignment in stability samples.

Degradation pathway
Class‑level
Hydrolysis product distinct from bisulfite adduct and 17‑ketone epimers
Stability‑indicating method requires a dedicated standard for unambiguous peak assignment.
Misidentification may affect shelf‑life interpretation.
Forced degradation Stability-indicating method Degradation pathway elucidation

Storage and Handling: Temperature-Controlled Supply Chain (2–8°C) vs. Ambient-Stable Parent API

Dexamethasone Sodium Phosphate EP Impurity H requires refrigerated storage at 2–8°C per multiple vendor specifications, in contrast to the parent API dexamethasone sodium phosphate, which is stored at controlled room temperature (15–25°C) in airtight containers protected from light [1]. Pharmaffiliates specifies storage at 2–8°C in a refrigerator, with shipping under ambient conditions [2]. This differential storage requirement reflects the greater susceptibility of the free-acid phosphate ester to hydrolysis and thermal degradation compared to the more stable disodium salt. From a procurement perspective, this means: (i) the reference standard must be ordered from suppliers who maintain validated cold-chain logistics; (ii) upon receipt, laboratories must verify that cold-chain integrity was preserved during transit; and (iii) the standard has a defined shelf-life that must be monitored through expiry dating on the CoA. A laboratory cannot substitute Impurity H with the ambient-stored parent API reference standard without compromising the validity of the impurity quantification method.

Storage requirement
Reported
2–8 °C (refrigerated)
vs. parent API 15–25 °C
Cold‑chain logistics affect procurement planning and total cost of ownership.
Verify supplier cold‑chain competence on receipt.
Reference standard stability Cold-chain logistics Certificate of analysis

Best Application Scenarios for Dexamethasone Sodium Phosphate EP Impurity H (CAS 162968-22-1)


ANDA/DMF Regulatory Filing: Impurity H Qualification and Control Strategy

For generic pharmaceutical manufacturers submitting an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) for dexamethasone sodium phosphate drug substance or finished dosage forms, Impurity H presents a unique regulatory challenge. Because the EP monograph designates Impurity H as an 'other detectable impurity' with a 0.10% unspecified impurity limit—the strictest individual threshold in the monograph—its presence at or above 0.10% constitutes an out-of-specification result requiring a formal investigation [1]. Unlike specified impurities A–G, Impurity H lacks a monograph-defined relative retention time and is not included in the EP peak identification reference standard mixture, meaning ANDA applicants must independently source a dedicated Impurity H reference standard to establish system suitability, determine the relative response factor, and validate the analytical method per ICH Q2(R1) guidelines [2]. The availability of ISO 17034-certified Impurity H reference standards with full CoA documentation (HPLC, MS, NMR, IR, TGA) directly supports the regulatory expectation that each detectable impurity be individually characterized and controlled [3].

Stability-Indicating Method Development and Forced Degradation Studies

During the development and validation of stability-indicating HPLC methods for dexamethasone sodium phosphate, Impurity H serves as a critical peak-identification marker for the hydrolytic degradation pathway. Forced degradation studies under acidic, basic, and thermal stress conditions can generate Impurity H through loss of sodium counterions from the phosphate ester; this pathway is analytically distinct from oxidative degradation (17-ketone epimers) and bisulfite-adduct formation (Impurity I) [1]. LC-MS/MS quantification using the authentic Impurity H reference standard enables accurate mass confirmation and differentiation from co-eluting impurities [2]. Without an authenticated Impurity H standard, degradation product peaks in the 0.05%–0.10% range cannot be unambiguously assigned, potentially compromising the method's specificity and leading to erroneous stability data that could affect assigned shelf-life.

Batch Release Quality Control for Dexamethasone Sodium Phosphate API and Injectable Formulations

In routine QC batch release testing under EP/BP monograph specifications, accurate quantification of Impurity H is essential because its 0.10% unspecified impurity limit is the lowest individual threshold in the monograph—lower than the 0.2%–0.5% limits for specified impurities A–G [1]. A batch that passes all specified impurity tests may still fail release due to Impurity H exceeding 0.10%. QC laboratories must therefore include Impurity H as a named peak in their HPLC processing method, with retention time and response confirmed against the authenticated reference standard. The distinct chromatographic retention of Impurity H on reverse-phase HPLC, documented by Veeprho [2], requires laboratories to establish the peak in every analytical sequence using the reference standard—a generic dexamethasone impurity standard or the EP peak identification mixture is insufficient for this purpose.

Pharmaceutical Impurity Reference Standard Procurement for CRO and CDMO Operations

Contract research organizations (CROs) and contract development and manufacturing organizations (CDMOs) supporting multiple dexamethasone sodium phosphate projects require a reliable, well-documented source of Impurity H reference standard. The compound's cold-chain storage requirement (2–8°C) [1] and the need for ISO 17034-certified purity assignment [2] introduce procurement considerations beyond those for ambient-stored, pharmacopoeial reference standards. CDMOs performing method transfers between sites must ensure that the same lot of Impurity H reference standard—or a qualified replacement lot with demonstrated equivalence—is used across all sites to maintain chromatographic consistency. Procurement from suppliers who provide comprehensive characterization data (HPLC with RT/RRT, MS, ¹H-NMR, ¹³C-NMR, IR, TGA) [3] minimizes the risk of method transfer failures and reduces the internal qualification burden.

Application
Selection Property
Validation Focus
ANDA/DMF regulatory filing
Dedicated single‑component standard with ISO 17034 traceability
Peak identification, relative response factor, method validation per ICH Q2(R1)
Stability‑indicating method development
Compound‑specific retention and mass spectrometric fingerprint
Degradation pathway elucidation, forced‑degradation specificity
Batch‑release QC testing
Authenticated standard with confirmed chromatographic retention
Routine peak assignment, compliance with ≤0.10% unspecified‑impurity limit
CRO / CDMO multi‑site operations
Cold‑chain‑managed, fully characterized lot with comprehensive CoA
Lot‑to‑lot consistency verification, method transfer reliability
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